molecular formula C19H20N4O2 B2411702 2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034552-87-7

2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Cat. No.: B2411702
CAS No.: 2034552-87-7
M. Wt: 336.395
InChI Key: QBNKNTQEJHAPOF-UHFFFAOYSA-N
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Description

2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a synthetic small molecule of significant interest in pharmacological and chemical research. This compound features a hybrid structure combining a pyrazole core linked to a pyridine ring and a phenoxypropanamide chain. The pyrazole-pyridine scaffold is a privileged structure in medicinal chemistry, known to be present in compounds that act as allosteric modulators for specific receptors, such as the M4 muscarinic acetylcholine receptor, which is a potential target for neurological and psychiatric disorders . Furthermore, derivatives containing the pyrazole nucleus are extensively investigated for their diverse biological activities, including potent antioxidant effects, the ability to inhibit pro-inflammatory enzymes like 15-lipoxygenase (15-LOX), and antiplatelet activity, positioning them as promising candidates for the development of new therapeutic agents . This molecule is provided as a high-purity chemical tool to support early-stage drug discovery, hit-to-lead optimization, and fundamental mechanistic studies in areas such as oxidative stress and receptor signaling. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenoxy-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-15(25-18-5-3-2-4-6-18)19(24)21-11-12-23-14-17(13-22-23)16-7-9-20-10-8-16/h2-10,13-15H,11-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNKNTQEJHAPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=C(C=N1)C2=CC=NC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote bond formation and cleavage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or pyridinyl groups, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: NaOH, K2CO3, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is unique due to the combination of its phenoxy, pyridinyl, and pyrazolyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a complex organic compound characterized by its unique combination of phenoxy, pyridinyl, and pyrazolyl groups. This structure is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, and its IUPAC name is 2-phenoxy-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide. The presence of diverse functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H20N4O2
IUPAC NameThis compound
InChI KeyQBNKNTQEJHAPOF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions may lead to the modulation of various biological pathways, including anti-inflammatory, antimicrobial, and anticancer effects.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine and pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) analysis suggests that the presence of the pyrazolyl group enhances the cytotoxicity against multiple cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The phenoxy group is believed to play a crucial role in enhancing the lipophilicity of the molecule, facilitating better membrane penetration and antibacterial activity.

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory effects, likely due to inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways. This activity could be relevant for treating conditions such as arthritis or other inflammatory diseases.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a series of pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing IC50 values ranging from 5μg/mL5\,\mu g/mL to 15μg/mL15\,\mu g/mL, indicating moderate to high potency compared to standard chemotherapeutics.

Study 2: Antimicrobial Screening

In another study focused on antimicrobial screening, the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) reported at 31.25μg/mL31.25\,\mu g/mL. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Q & A

Q. Table 1: Key Crystallographic Parameters for Structural Validation

ParameterValue (from )
Crystal systemTriclinic
Space groupP1
a, b, c (Å)8.5088, 9.8797, 10.4264
α, β, γ (°)79.906, 78.764, 86.245
Resolution (Å)0.84

Q. Table 2: Recommended Reaction Conditions for Scale-Up

ParameterOptimization Strategy
CatalystCuBr (0.1 mol%)
Temperature35°C (2 days)
SolventDMSO
WorkupHCl wash, CH2 _2Cl2 _2 extraction

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